molecular formula C17H16N4O B14397188 3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one CAS No. 88404-51-7

3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one

Cat. No.: B14397188
CAS No.: 88404-51-7
M. Wt: 292.33 g/mol
InChI Key: TVBTXIOYQVJHOK-UHFFFAOYSA-N
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Description

3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one is a quinazoline derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4(3H)-quinazolinone. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

CAS No.

88404-51-7

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one

InChI

InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3

InChI Key

TVBTXIOYQVJHOK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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